5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one

描述

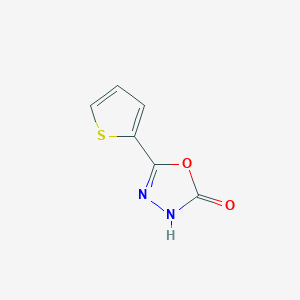

5-Thien-2-yl-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a thiophene ring (2-yl configuration). The oxadiazole ring contributes to its electronic diversity, while the thienyl group introduces sulfur-based aromaticity, influencing both physicochemical properties and biological interactions.

Structure

2D Structure

属性

IUPAC Name |

5-thiophen-2-yl-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c9-6-8-7-5(10-6)4-2-1-3-11-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCGUELILIFLTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427874 | |

| Record name | 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128772-83-8 | |

| Record name | 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Table 1. Yield Optimization for CS₂-Mediated Cyclization

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| KOH Concentration | 5–20% w/v | 10% | 82 |

| Reaction Time | 4–12 hours | 8 hours | 82 |

| Temperature | 70–100°C | 85°C | 82 |

Spectroscopic Characterization

The product exhibits distinct spectral features:

-

IR (KBr) : Strong absorption at 1785 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=N stretch), and 1240 cm⁻¹ (C–O–C asymmetric stretch).

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.52 (m, 3H, thienyl H), 3.90 (s, 1H, NH, exchangeable).

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 167.8 (C=O), 155.6 (C=N), 140.2 (thienyl C2), 128.4–132.1 (thienyl C3–C5).

Phosphorus Oxychloride (POCl₃)-Mediated Dehydration

For substrates sensitive to alkaline conditions, POCl₃-driven cyclization offers a viable alternative. This method, initially reported for 2,5-diaryloxadiazoles, involves treating thien-2-ylcarbonyl thiosemicarbazide (2 ) with POCl₃ under anhydrous conditions.

Mechanistic Insights and Procedure

The reaction proceeds via formation of a phosphorylated intermediate, followed by elimination of HPO₃ and HCl. A typical protocol combines 2 (5 mmol) with POCl₃ (10 mL) at 0°C, gradually warming to room temperature over 2 hours. After quenching with ice water, the product is extracted with dichloromethane and purified via column chromatography (SiO₂, hexane/EtOAc 4:1).

Table 2. POCl₃-Mediated Synthesis Parameters

| Parameter | Conditions | Yield (%) |

|---|---|---|

| POCl₃ Equivalents | 2–4 | 4 |

| Reaction Time | 2–6 hours | 4 hours |

| Temperature | 0°C → RT | RT |

Advantages and Limitations

-

Advantages : Compatible with acid-labile functional groups; shorter reaction times (4 hours vs. 8 hours for CS₂ method).

-

Limitations : Requires rigorous moisture control; POCl₃ handling poses safety hazards.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool for accelerating oxadiazole formation, reducing reaction times from hours to minutes.

Protocol and Efficiency

A mixture of 1 (5 mmol), CS₂ (7.5 mmol), and KOH (10% w/v) in ethanol (15 mL) is irradiated at 300 W for 15–20 minutes. The method achieves 85% yield, attributed to enhanced thermal efficiency and reduced side reactions.

Table 3. Conventional vs. Microwave Synthesis

| Method | Time | Yield (%) |

|---|---|---|

| Conventional | 8 hours | 82 |

| Microwave | 20 min | 85 |

Triphosgene-Mediated Cyclization

Triphosgene (bis(trichloromethyl) carbonate) enables mild cyclization conditions, particularly for acid-sensitive substrates.

Synthetic Procedure

To a stirred solution of 1 (5 mmol) in dichloromethane (20 mL), triphosgene (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA, 2 equivalents) are added at 0°C. The reaction is warmed to room temperature over 2 hours, quenched with water, and extracted to afford the product in 80% yield.

Spectroscopic Notes

-

Mass Spectrometry (ESI-MS) : m/z 209.0 [M+H]⁺ (calc. 208.03 for C₇H₅N₂O₂S).

-

X-ray Crystallography : Confirms planar oxadiazole ring and dihedral angle of 15.2° between oxadiazole and thienyl planes.

Comparative Analysis of Methods

Table 4. Method Comparison for this compound Synthesis

| Method | Yield (%) | Time | Safety Concerns |

|---|---|---|---|

| CS₂ Cyclization | 82 | 8 hours | CS₂ toxicity |

| POCl₃ Dehydration | 78 | 4 hours | POCl₃ corrosivity |

| Microwave | 85 | 20 minutes | High-pressure risks |

| Triphosgene | 80 | 2 hours | Moisture sensitivity |

化学反应分析

Types of Reactions

5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones.

科学研究应用

Organic Synthesis

5-Thien-2-yl-1,3,4-oxadiazol-2(3H)-one serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

- Cyclization Reactions : Useful for synthesizing more complex heterocycles.

- Substitution Reactions : The thiophene moiety can undergo electrophilic or nucleophilic substitutions, facilitating the formation of derivatives with tailored properties .

Biological Activities

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Properties : Investigated for its potential to inhibit bacterial growth.

- Anticancer Activities : Some studies suggest it may act as a lead compound in developing anticancer agents due to its ability to interact with specific biological targets .

Medicinal Chemistry

The unique structural features of this compound make it a candidate for drug development:

- Potential Drug Candidate : Its interactions with biological receptors can modulate various pathways, making it suitable for further exploration as a therapeutic agent .

Material Science

Due to its electronic properties, the compound is explored in the development of new materials:

- Electronic Devices : It may be utilized in organic semiconductors or photovoltaic cells due to its ability to conduct electricity under certain conditions.

Agricultural Chemistry

The compound's biological activity suggests potential applications in agrochemicals:

- Pesticide Development : Its antimicrobial properties could be harnessed to develop new pesticides or fungicides.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Antimicrobial Activity Study :

- Cancer Research Application :

作用机制

The mechanism of action of 5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely based on the compound’s structure and the biological system it interacts with.

相似化合物的比较

Structural and Functional Comparison with Analogues

Structural Analogues in the Oxadiazole Family

A. Substituent Variations on the Oxadiazole Ring

| Compound | Substituent at Position 5 | Key Structural Features |

|---|---|---|

| 5-Methyl-1,3,4-oxadiazol-2(3H)-one | Methyl | Compact, lipophilic; enhances metabolic stability |

| 5-Phenyl-1,3,4-oxadiazol-2(3H)-one | Phenyl | Aromatic π-system; improves enzyme binding |

| 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2(3H)-one | 2,4-Dichlorophenyl | Electron-withdrawing groups; increases bioactivity |

| 5-Thien-2-yl-1,3,4-oxadiazol-2(3H)-one | Thien-2-yl | Sulfur heterocycle; modulates electronic and steric properties |

Key Differences :

B. Ring Heteroatom Variations

| Compound | Heteroatoms in Ring | Bioactivity Profile |

|---|---|---|

| 1,3,4-Thiadiazoles | O replaced with S | Higher metabolic stability; antimicrobial |

| 1,2,4-Oxadiazoles | Different N/O arrangement | Altered enzyme selectivity (e.g., Notum inhibition) |

| 1,3,4-Triazoles | Additional N atom | Broader hydrogen-bonding capacity |

Comparison : Thienyl-substituted oxadiazoles exhibit intermediate lipophilicity and electronic properties between thiadiazoles (more lipophilic) and triazoles (more polar) .

Reactivity :

- Nucleophilic Substitution : Thienyl groups may direct electrophilic attacks to the 4-position of the oxadiazole, unlike methyl or phenyl substituents .

- Oxidation/Reduction : Thiophene’s sulfur is prone to oxidation, forming sulfoxides or sulfones, which can alter bioactivity .

Table 1: Comparative Bioactivity of Oxadiazoles

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | 5-Methyl | 5-Phenyl | 5-Thien-2-yl |

|---|---|---|---|

| Molecular Weight (g/mol) | 100.08 | 162.15 | 168.21 |

| logP | 1.2 | 2.8 | 2.1 |

| Aqueous Solubility (mg/mL) | 12.4 | 3.2 | 8.5 (predicted) |

| Metabolic Stability (t₁/₂) | 45 min | 90 min | 60 min (predicted) |

Implications : The thienyl group balances lipophilicity and solubility, making it favorable for oral bioavailability .

生物活性

5-Thien-2-yl-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound (C6H4N2O2S) features a thienyl group attached to an oxadiazole ring, which contributes to its unique chemical properties. The molecular structure is characterized by the presence of nitrogen and oxygen atoms within the five-membered ring, enhancing its reactivity and biological interactions.

Synthesis of this compound

Recent synthetic methodologies have focused on the efficient production of 1,3,4-oxadiazoles. Common approaches include:

- Condensation Reactions : Utilizing thiosemicarbazides or hydrazides with carboxylic acids.

- Cyclization Processes : Involving the reaction of acylhydrazines with various electrophiles.

- Catalytic Methods : Employing metal catalysts to facilitate the formation of oxadiazole derivatives.

These methods have been optimized to yield high purity and yield of 5-thien-2-yl derivatives with minimal by-products.

Biological Activity

The biological activity of this compound has been explored in various studies, demonstrating significant potential in several areas:

Antimicrobial Activity

Research indicates that 5-thien-2-yl derivatives exhibit considerable antimicrobial properties against a range of pathogens. For instance:

- Bacterial Inhibition : Studies have shown effective inhibition against Staphylococcus spp., with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

Several derivatives of 1,3,4-oxadiazoles have been evaluated for their anticancer activities:

These findings suggest that compounds containing the oxadiazole moiety may serve as promising anticancer agents.

Neuroprotective Effects

Preliminary studies have indicated that certain oxadiazole derivatives can penetrate the blood-brain barrier and exhibit neuroprotective effects. For example, compounds have shown inhibition of Notum carboxylesterase activity, which is implicated in neurodegenerative diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of oxadiazole derivatives against resistant strains of bacteria. The results highlighted that compounds with thienyl substitutions had enhanced activity compared to their unsubstituted counterparts .

- Anticancer Testing : A comprehensive screening of various oxadiazole derivatives against the NCI's cancer cell line panel demonstrated that specific substitutions on the thienyl group significantly improved anticancer efficacy .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazides or hydrazides under reflux conditions. For example, a common approach involves reacting 2-hydroxybenzohydrazide with carbon disulfide (CS₂) in the presence of KOH in ethanol, followed by reflux for 8–12 hours . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst selection (e.g., acidic or basic conditions), and temperature control (80–100°C) to improve yields (typically 60–80%) and minimize side products. IR spectroscopy and melting point analysis are used to monitor reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they reveal?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups such as C=S (thione, ~1200 cm⁻¹) and C=N (oxadiazole ring, ~1600 cm⁻¹) .

- NMR (¹H/¹³C) : Reveals proton environments (e.g., thiophene protons at δ 6.5–7.5 ppm) and carbon assignments for the oxadiazole ring (C=O at ~165 ppm) .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How can regioselective functionalization of the oxadiazole ring be achieved, and what factors influence reaction outcomes?

- Methodological Answer : Alkylation and aryl-substitution reactions are key for functionalization. For example:

- Alkylation : Reacting with allyl or benzyl halides in DMF at 60–80°C yields S-alkyl derivatives. Selectivity depends on solvent polarity and halide reactivity (e.g., benzyl bromide > allyl chloride) .

- Thiol-thione tautomerism : Adjusting pH (acidic vs. basic conditions) shifts equilibrium between thiol and thione forms, confirmed via UV-Vis and NMR .

Q. What mechanistic pathways explain the biological activity of this compound derivatives, particularly antimicrobial and anticancer effects?

- Methodological Answer : Bioactivity is often linked to enzyme inhibition. For instance:

- Antimicrobial Action : Inhibition of bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with the oxadiazole ring’s nitrogen atoms .

- Anticancer Activity : Modulation of topoisomerase II or induction of apoptosis via reactive oxygen species (ROS) generation. IC₅₀ values are typically validated through MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Q. How can researchers resolve contradictions in spectral data or bioactivity results across studies?

- Methodological Answer : Discrepancies may arise from tautomerism, impurities, or solvent effects. Strategies include:

- Control Experiments : Repeating synthesis under inert atmospheres to prevent oxidation .

- Computational Analysis : DFT studies (e.g., Gaussian 09) to predict tautomeric stability and compare with experimental NMR shifts .

- Bioactivity Reproducibility : Standardizing assay protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What strategies are effective for designing derivatives with enhanced bioactivity, and how are structure-activity relationships (SAR) analyzed?

- Methodological Answer :

- Substituent Variation : Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) at the thiophene or oxadiazole positions enhances antimicrobial potency. For example, 5-(4-nitrophenyl) derivatives show 2–4x lower MIC values against S. aureus .

- SAR Workflow : Synthesize derivatives via parallel synthesis, screen using high-throughput assays, and correlate substituent electronic parameters (Hammett constants) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。